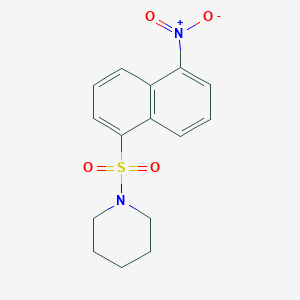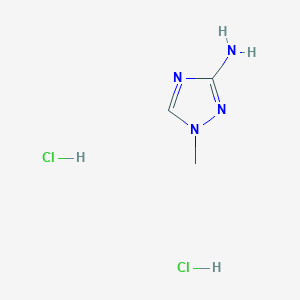
1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine is a chemical compound that features a piperidine ring attached to a naphthalene sulfonyl group with a nitro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine typically involves the reaction of 5-nitronaphthalene-1-sulfonyl chloride with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{5-Nitronaphthalene-1-sulfonyl chloride} + \text{Piperidine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 1-(5-Amino-naphthalene-1-sulfonyl)-piperidine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.
Comparison with Similar Compounds
1-(5-Nitro-naphthalene-1-sulfonyl)-piperidine can be compared with other similar compounds such as:
1-(5-Nitro-naphthalene-1-sulfonyl)-morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
1-(5-Nitro-naphthalene-1-sulfonyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a piperidine ring with a nitro-naphthalene-sulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(5-nitronaphthalen-1-yl)sulfonylpiperidine |
InChI |
InChI=1S/C15H16N2O4S/c18-17(19)14-8-4-7-13-12(14)6-5-9-15(13)22(20,21)16-10-2-1-3-11-16/h4-9H,1-3,10-11H2 |
InChI Key |
LVXLOVSJWVUIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3[N+](=O)[O-] |
solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B12475102.png)
![N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B12475108.png)
![({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B12475110.png)

![2-(2,3-dihydro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B12475127.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12475133.png)
![N-(4-chlorophenyl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12475140.png)


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12475156.png)


![N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12475170.png)
